2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
Description
This compound belongs to the pyrido[4,3-d]pyrimidinone class, characterized by a bicyclic core fused with a pyrimidine ring. Key structural features include:
- 6-Benzyl group: Enhances lipophilicity and may influence receptor binding.
- 2-Methyl substituent: Likely contributes to steric effects and metabolic stability.
- Acetamide linkage: Connects the pyrido-pyrimidinone core to a 3,5-dimethoxyphenyl group, which introduces electron-donating methoxy groups that modulate electronic properties and solubility.
Synthetic routes typically involve cyclization and acetylation steps, similar to methods described for structurally related compounds (e.g., acetylation in pyridine as in ).
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-17-26-23-9-10-28(14-18-7-5-4-6-8-18)15-22(23)25(31)29(17)16-24(30)27-19-11-20(32-2)13-21(12-19)33-3/h4-8,11-13H,9-10,14-16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROMYIFQOPGMKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrimidine Core Synthesis: : The preparation begins with the assembly of the pyrido[4,3-d]pyrimidine core. Typically, this involves cyclization reactions starting from suitably substituted pyridine derivatives under conditions that promote ring closure and functionalization.
Functional Group Modifications: : Benzyl and methyl groups are introduced via alkylation reactions, utilizing agents such as benzyl halides and methyl iodide. Acetamide is then appended through nucleophilic substitution, often facilitated by acyl chlorides or anhydrides under mild basic or acidic conditions. Industrial Production Methods : Industrial synthesis often optimizes these routes for scale, focusing on reaction efficiency, yield, and safety. Using flow chemistry systems to ensure consistent quality and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to yield corresponding sulfoxide or sulfone derivatives using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: : Can be reduced to amines or alcohols using agents like lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic or nucleophilic substitution to introduce diverse functional groups under controlled conditions. Common Reagents and Conditions :
Oxidation: : m-CPBA, mild temperatures.
Reduction: : LiAlH4, dry ether solvents.
Substitution: : Use of halides, nucleophiles like amines or alkoxides. Major Products : The product palette includes sulfoxides, amines, alcohols, and substituted derivatives, expanding its utility in synthetic applications.
Scientific Research Applications
This compound is notable for its diverse applications:
Chemistry: : As a versatile building block in organic synthesis.
Biology: : Modulates enzyme activity or serves as a ligand in receptor binding studies.
Medicine: : Explored for potential therapeutic properties due to its bioactive structure, including anti-inflammatory and anti-cancer activity.
Industry: : Utilized in the creation of high-performance materials or as an intermediate in the manufacture of fine chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways: : Modulates cellular signaling pathways through binding interactions or inhibits enzymatic activities by blocking active sites or altering protein conformation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Observations:
Core Variations: The pyrido[4,3-d]pyrimidinone core (target) vs. Pyrido[3,4-d]pyrimidinone () differs in ring fusion position, affecting molecular geometry .
Substituent Effects :
- Methoxy vs. Methyl/Chloro : The 3,5-dimethoxyphenyl group (target) increases electron density compared to 2,5-dimethylphenyl () or 2,3-dichlorophenyl (), influencing solubility and target affinity.
- Benzyl Positioning : 6-Benzyl (target) vs. 7-benzyl () may lead to distinct steric interactions in binding pockets.
Synthetic Methods: Acetylation (target, ) and thioacetylation () are common for introducing acetamide groups.
Bioactivity Clues: While direct bioactivity data for the target compound are absent, dimethoxy-substituted aryl acetamides (e.g., ) are often associated with kinase or protease inhibition. Thieno-containing analogs () may target metabolic enzymes.
Biological Activity
The compound 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide represents a novel class of pyrido[4,3-d]pyrimidine derivatives that have garnered attention due to their potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential in inhibiting various protein kinases, which are critical in cell signaling pathways related to cancer progression and other diseases .
- Antioxidant Activity : Studies suggest that the compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells .
- Anti-inflammatory Effects : Preliminary data indicate that it may modulate inflammatory pathways, reducing cytokine production and inflammation markers in vitro .
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of migration |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects against neurodegenerative diseases. In animal models, it has shown the ability to improve cognitive function and reduce neuronal apoptosis:
| Animal Model | Observed Effects |
|---|---|
| Alzheimer’s Model | Reduced amyloid plaque formation |
| Parkinson’s Model | Decreased dopaminergic neuron loss |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer Cell Lines : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, administration of the compound improved memory retention and reduced neuroinflammation markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
